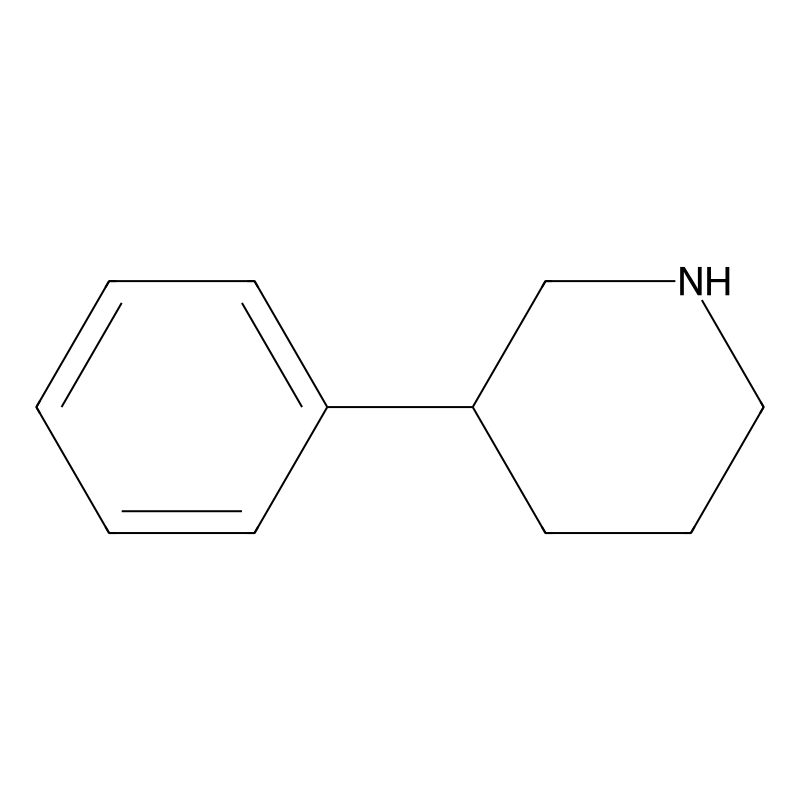

3-Phenylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery:

-Phenylpiperidine serves as a valuable scaffold in medicinal chemistry due to its ability to interact with various biological targets. Researchers often modify the core structure with different functional groups to develop novel compounds with potential therapeutic applications. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. Studies have explored the potential of 3-phenylpiperidine derivatives for treating various conditions, including:

- Neurological disorders: Derivatives like rivastigmine and galantamine are approved for treating Alzheimer's disease and dementia by inhibiting acetylcholinesterase, an enzyme involved in neurotransmitter breakdown [, ].

- Cancer: Certain derivatives exhibit anti-cancer properties by targeting different mechanisms, such as cell cycle progression and angiogenesis [].

- Schizophrenia: Some 3-phenylpiperidine derivatives act as dopamine D2 receptor antagonists, a potential strategy for treating schizophrenia [].

3-Phenylpiperidine is a chemical compound characterized by a piperidine ring substituted with a phenyl group at the third position. Its molecular formula is and it has a molecular weight of approximately 161.24 g/mol. The compound is known for its structural similarity to various psychoactive substances and has garnered interest in medicinal chemistry due to its potential biological activities.

- Grignard Reactions: This involves the reaction of 3-piperidone derivatives with phenyl magnesium halides to produce 3-hydroxy-3-phenylpiperidine, which can further undergo elimination reactions to yield 3-phenylpiperidine .

- Hydrogenation: Under catalytic conditions, intermediates formed from 3-hydroxy derivatives can be hydrogenated to yield the final product .

- Chiral Resolution: The racemic mixture of 3-phenylpiperidine can be resolved into its enantiomers using acidic resolving agents, allowing for the isolation of (R)- and (S)-3-phenylpiperidine .

Research indicates that 3-phenylpiperidine and its derivatives exhibit various biological activities, particularly in analgesic properties. Studies have shown that certain derivatives may have weak activity in pain models, suggesting potential as analgesics . Furthermore, quantum chemical studies have explored how structural features influence receptor interactions, which are crucial for modulating opiate agonist and antagonist activity .

The synthesis of 3-phenylpiperidine typically involves:

- Starting Material: N-protected 3-piperidone.

- Grignard Reaction: Reaction with para-substituted phenyl magnesium halides to form 3-hydroxy-3-phenylpiperidine.

- Elimination Reaction: The hydroxyl group is eliminated under alcoholic conditions to yield intermediates.

- Hydrogenation: These intermediates are then hydrogenated in the presence of a transition metal catalyst.

- Deprotection and Resolution: Finally, the protecting group is removed, followed by chiral resolution to isolate the desired enantiomers .

Studies on 3-phenylpiperidine have focused on its interactions with various receptors, particularly opioid receptors. Quantum chemical calculations have provided insights into how different molecular features influence these interactions, which is essential for understanding its pharmacological profile .

Similar Compounds

Several compounds share structural similarities with 3-phenylpiperidine, including:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 1-Methyl-4-phenylpiperidine | Methyl substitution at position one | Potentially different pharmacokinetic properties |

| 4-(4-Chlorophenyl)piperidine | Chlorine substitution at position four | Enhanced receptor binding affinity |

| N-(2-Hydroxyethyl)-3-phenylpiperidine | Hydroxyethyl substitution | Increased solubility and bioavailability |

These compounds differ primarily in their substituents and positions on the piperidine ring, which significantly influences their biological activity and pharmacological properties.

Grignard Reaction-Based Approaches

Grignard reactions represent one of the most fundamental and widely employed methodologies for constructing carbon-carbon bonds in 3-phenylpiperidine synthesis. The classical approach involves the nucleophilic addition of phenylmagnesium bromide to N-protected 3-piperidone substrates [1] [2].

The reaction mechanism proceeds through initial formation of the Grignard reagent from phenyl bromide and magnesium metal in anhydrous ether or tetrahydrofuran [2]. The highly nucleophilic arylmagnesium species then attacks the electrophilic carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate. Subsequent dehydration under acidic conditions provides the desired 3-phenylpiperidine framework [1].

Key Reaction Conditions:

- Temperature: -78°C to room temperature

- Solvents: Anhydrous diethyl ether, tetrahydrofuran

- Typical yields: 65-85%

- Reaction time: 2-6 hours

The methodology offers several advantages including straightforward reaction conditions, reliable product formation, and compatibility with various N-protecting groups . However, limitations include limited stereoselectivity control and the requirement for strictly anhydrous conditions [2].

Mechanistic studies have revealed that the stereochemical outcome depends significantly on the approach angle of the Grignard reagent to the carbonyl face, with steric interactions from the piperidine ring substituents influencing the preferred conformation [4]. The use of chelating solvents such as tetrahydrofuran can enhance the nucleophilicity of the Grignard reagent through coordination to the magnesium center [5].

Reductive Amination Strategies

Reductive amination represents one of the most versatile and widely applied methodologies for piperidine synthesis, offering exceptional scope for structural diversity [6] [7]. This approach involves the condensation of amino-aldehydes or amino-ketones followed by in-situ reduction to form the piperidine ring [8].

Direct Reductive Amination Protocol:

The one-pot procedure involves treatment of 1,5-amino-aldehydes with reducing agents such as sodium borohydride or sodium cyanoborohydride under mildly acidic conditions [7] [9]. The reaction proceeds through initial imine formation followed by selective reduction of the carbon-nitrogen double bond [10].

Two-Step Reductive Amination:

For primary amines, a two-step protocol is preferred, involving initial imine formation under dehydrating conditions followed by separate reduction [7]. This approach provides better control over reaction selectivity and minimizes side reactions [11].

Research findings demonstrate that the choice of reducing agent significantly impacts the stereochemical outcome [12]. Sodium cyanoborohydride provides excellent chemoselectivity for imine reduction over carbonyl reduction, while maintaining compatibility with a broad range of functional groups [10]. Recent investigations have shown that enzyme-catalyzed reductive amination using imine reductases can achieve exceptional enantioselectivity (>90% enantiomeric excess) under mild aqueous conditions [12].

Mechanistic Considerations:

The reaction mechanism involves initial nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine intermediate [6]. The reduction step occurs via hydride delivery to the electrophilic imine carbon, with the stereochemical outcome influenced by the conformational preferences of the cyclic transition state [9].

Asymmetric Catalytic Synthesis

Rhodium-Catalyzed Enantioselective Carbometalation

Rhodium-catalyzed asymmetric carbometalation has emerged as a powerful methodology for accessing enantioenriched 3-phenylpiperidines with exceptional stereochemical control [13] [14]. This approach involves the rhodium-catalyzed addition of aryl boronic acids to dihydropyridine substrates, followed by reduction to provide the desired piperidine products [15].

Optimized Reaction Conditions:

Recent developments have established that the combination of [Rh(cod)(OH)]₂ catalyst with (S)-SEGPHOS ligand in a tetrahydropyran:toluene:water (1:1:1) solvent system at 70°C provides optimal results [14]. Under these conditions, phenyl carbamate-protected dihydropyridine substrates undergo carbometalation with aryl boronic acids to yield 3-substituted tetrahydropyridines in 75-95% yield with excellent enantioselectivity (>95% enantiomeric excess) [13].

Substrate Scope and Functional Group Tolerance:

The methodology demonstrates remarkable substrate generality, accommodating electron-rich and electron-deficient aryl boronic acids, heteroaryl systems, and vinyl boronic acids [14]. The reaction tolerates various functional groups including halides, ethers, esters, and nitriles, making it suitable for late-stage functionalization of complex molecules [13].

Mechanistic Insights:

Mechanistic studies utilizing deuterium labeling experiments have revealed that the reaction proceeds through two distinct pathways depending on the substrate structure [15]. For dihydropyridine substrates, the rhodium complex undergoes regioselective protodemetalation, while dihydroquinoline substrates follow a pathway involving 1,4-rhodium shifts [14].

The formal syntheses of clinically relevant compounds including Preclamol and Niraparib have demonstrated the synthetic utility of this methodology [13] [14]. The approach provides access to valuable synthetic intermediates that can be further elaborated through standard transformations [15].

Chiral Auxiliary Applications

Chiral auxiliary-mediated synthesis represents a classical yet highly effective approach for controlling stereochemistry in 3-phenylpiperidine formation [16] [17]. This methodology relies on the temporary attachment of a chiral directing group to influence the stereochemical outcome of key bond-forming reactions [18].

Sulfinamide-Based Chiral Auxiliaries:

Enantiopure tert-butylsulfinamides have proven particularly effective as chiral auxiliaries in asymmetric synthesis [16]. The methodology involves condensation of the chiral sulfinamide with aldehydes or ketones to form imines, followed by diastereoselective addition of nucleophiles such as Grignard reagents [16].

Reaction Protocol and Stereoselectivity:

The optimized protocol involves formation of the imine in dichloromethane at reflux, followed by nucleophilic addition at -78°C in toluene [16]. Under these conditions, excellent diastereoselectivity (95:5 to 96:4 diastereomeric ratio) is achieved for a range of aromatic and aliphatic Grignard reagents [16].

Auxiliary Removal and Product Isolation:

The chiral auxiliary can be efficiently removed under acidic conditions using trifluoroacetic acid in dichloromethane, providing the desired amine products in high yield and enantiomeric purity [16]. The auxiliary can be recovered and recycled, making the process economically viable [18].

Research investigations have established structure-activity relationships for different chiral auxiliary systems [17]. Carbohydrate-derived auxiliaries provide complementary stereochemical outcomes and have been successfully applied in the synthesis of piperidine alkaloids including coniine and dihydropinidine [17].

Novel Synthetic Protocols from Pyridine Precursors

The development of novel synthetic protocols utilizing pyridine precursors has revolutionized 3-phenylpiperidine synthesis by providing modular and convergent approaches [19] [20]. These methodologies exploit the inherent reactivity of pyridine systems while enabling precise control over substitution patterns and stereochemistry.

Pyridine Ring-Opening/Ring-Closing Strategy:

A general strategy for accessing N-(hetero)arylpiperidines involves pyridine ring-opening through Zincke imine intermediates [19]. This approach generates pyridinium salts from substituted pyridines and (heteroaryl)anilines, which undergo hydrogenation and nucleophilic addition to provide piperidine derivatives [19].

The methodology demonstrates exceptional substrate scope, accommodating pharmaceutically relevant pyridines and diverse (heteroaryl)anilines [19]. High-throughput experimentation has enabled rapid optimization of reaction conditions and the development of one-pot processes using anilines as nucleophiles [19].

Chemo-Enzymatic Dearomatization:

Recent advances in biocatalysis have enabled the development of chemo-enzymatic approaches for asymmetric pyridine dearomatization [20]. The key transformation involves a stereoselective amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3-substituted piperidines [20].

Process Advantages:

- Mild reaction conditions (ambient temperature, aqueous medium)

- Exceptional stereoselectivity (>90% enantiomeric excess)

- Environmentally sustainable approach

- Scalable process suitable for pharmaceutical applications [20]

Synthetic Applications:

The methodology has been successfully applied to key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as important intermediates for the ovarian cancer therapeutic Niraparib [20].

Green Chemistry Approaches and Solvent Optimization

The implementation of green chemistry principles in 3-phenylpiperidine synthesis has become increasingly important for sustainable pharmaceutical manufacturing [21] [22]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Water as Reaction Medium:

Water-mediated synthesis represents one of the most environmentally benign approaches for piperidine formation. The methodology exploits unexpected cyclization reactions in amine exchange processes between primary amines and Mannich bases. Under aqueous conditions, intramolecular cyclization occurs after bis-aza Michael addition, providing substituted piperidinols in moderate to good yields.

Key Process Parameters:

- Solvent: Water (no organic co-solvents required)

- Temperature: 80-100°C

- Catalysts: KSF (renewable solid acid catalyst)

- Typical yields: 70-85%

- Reaction time: 4-8 hours [23]

Solvent-Free Methodologies:

Solvent-free synthesis protocols have been developed using neat reaction conditions with microwave assistance [24]. These approaches eliminate solvent waste while often providing enhanced reaction rates due to increased reagent concentrations [23].

Ionic Liquid Systems:

Ionic liquids have emerged as promising green solvents for piperidine synthesis, offering recyclability, low volatility, and tunable properties [25]. Imidazolium-based ionic liquids have shown particular promise for electrochemical synthesis and transition metal catalysis [25].

Process Optimization Studies:

Comprehensive studies on green solvent selection have identified N-butylpyrrolidone (NBP) as an excellent replacement for dimethylformamide in peptide and heterocycle synthesis [26]. NBP demonstrates superior environmental profile (non-mutagenic, non-reprotoxic, biodegradable) while maintaining excellent solvating properties [26].

Environmental Impact Assessment:

Life cycle assessment studies have demonstrated that green chemistry approaches can reduce environmental impact by 40-60% compared to traditional synthetic methods [21]. Key benefits include reduced waste generation, lower energy consumption, and elimination of hazardous solvents [22].

XLogP3

GHS Hazard Statements

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant